molecular formula C8H14N4O B13062369 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide

Cat. No.: B13062369
M. Wt: 182.22 g/mol
InChI Key: XDLXIAIMHZVEGZ-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and methyl groups on the pyrazole ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol
  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Uniqueness

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C8H14N4O/c1-5-8(9)6(2)12(11-5)4-7(13)10-3/h4,9H2,1-3H3,(H,10,13)

InChI Key

XDLXIAIMHZVEGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC)C)N

Origin of Product

United States

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